![molecular formula C11H10N2O4 B1440597 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid CAS No. 1283108-18-8](/img/structure/B1440597.png)
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid
Vue d'ensemble
Description
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is a pyridazinone derivative featuring a furan-2-yl substituent at position 3 of the pyridazinone ring and a propanoic acid chain at position 1. The pyridazinone core (6-oxo-1,6-dihydropyridazine) confers electron-deficient aromatic character, while the furan-2-yl group introduces an electron-rich heterocyclic moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Both the furan and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases. The presence of both furan and pyridazine rings allows for interactions with multiple biological pathways, making it a versatile molecule for drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The furan and pyridazine rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid, highlighting substituent variations and molecular properties:
Substituent Effects on Physicochemical Properties
- Electronic Effects: The 4-methylphenyl substituent () is electron-donating, increasing electron density on the pyridazinone ring. This may enhance stability in electrophilic reactions but reduce solubility compared to polar groups . The 4-fluorophenyl group () is electron-withdrawing, making the pyridazinone ring more electron-deficient. This could improve reactivity in nucleophilic substitutions but may lower metabolic stability . Furan-2-yl (Target) and thiophen-2-yl () are both π-excessive heterocycles.
- Solubility and Bioavailability: The propanoic acid chain at position 1 (Target, ) enhances water solubility via ionization at physiological pH.
Activité Biologique
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its antimicrobial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 234.21 g/mol
- IUPAC Name : this compound
The structure consists of a pyridazinone core, a furan ring, and a propanoic acid chain, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various microorganisms, including:
- Yeast-like fungi : Candida albicans
- Bacteria : Escherichia coli, Staphylococcus aureus
In a study, the compound demonstrated significant inhibition at a concentration of 64 µg/mL, suggesting its potential as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities, leading to altered cellular processes. The dual-ring architecture enhances its reactivity profile compared to similar compounds, making it a compelling candidate for further pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from furan derivatives. A common method includes:
- Reagents : Use of Brønsted superacid TfOH.
- Reactions : Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes.
- Optimization : Adjusting reaction conditions (temperature, solvent) to enhance yield and purity.
For industrial applications, continuous flow reactors may be employed to optimize production efficiency.
Case Studies and Research Findings
Several studies have focused on the biological activity of derivatives related to this compound. Below is a summary of relevant findings:
Study | Findings |
---|---|
Demonstrated significant antimicrobial activity against Candida albicans and E. coli at concentrations as low as 64 µg/mL. | |
Investigated similar pyridazinone derivatives showing diverse biological activities, suggesting a potential for anticancer properties. | |
Explored the interaction mechanisms with enzymes and receptors, indicating therapeutic potential in drug development. |
Potential Applications
Given its unique structure and biological properties, this compound holds promise for various applications:
- Antimicrobial Agent : Development of new antibiotics targeting resistant strains.
- Pharmacological Research : Investigating anti-inflammatory and anticancer activities.
- Chemical Building Block : Utilization in synthetic chemistry for creating novel compounds.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the molecular structure of 3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid?
To confirm the structure, use a combination of:
- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyridazinone ring, carboxylic acid O-H stretch ~2500–3300 cm⁻¹) .
- 1H/13C NMR : Assign protons and carbons, such as the furan ring protons (δ 6.3–7.4 ppm) and pyridazinone carbonyl carbon (δ ~165 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How should researchers handle solubility challenges during in vitro assays with this compound?
The compound’s solubility depends on pH due to the carboxylic acid group. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers:
- Adjust pH to >5.0 to deprotonate the carboxylic acid.
- Include co-solvents like ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
Q. What chromatographic techniques are suitable for purity analysis?
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for optimal resolution .
- TLC : Monitor reactions using silica gel plates and UV visualization (254 nm) due to aromatic moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from assay conditions. Standardize protocols by:
- Validating cell line viability (e.g., HEK-293 vs. HeLa) under compound exposure.
- Controlling redox environments to prevent off-target effects from the furan ring’s susceptibility to oxidation .
- Replicate studies using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
Q. What strategies optimize the synthesis yield of this compound’s pyridazinone core?
Key steps include:
- Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under microwave irradiation (70°C, 30 min) to improve reaction efficiency .
- Use Lewis acids (e.g., ZnCl₂) to catalyze furan ring formation and minimize side products .
- Purify intermediates via recrystallization (ethanol/water) to ensure high-purity starting materials .
Q. How does the furan ring’s electronic nature influence reactivity in derivatization studies?
The furan’s electron-rich 2-position directs electrophilic substitution. For functionalization:
- Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) or halogenation (NBS) at the 5-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents .
Monitor regioselectivity via DFT calculations to predict reactive sites .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., kinases) to map interactions between the pyridazinone core and ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. Methodological Considerations
Q. How to mitigate degradation during long-term storage?
- Store lyophilized solid at −20°C under argon to prevent oxidation of the furan ring .
- For solutions, use stabilizers like BHT (0.01% w/v) in DMSO .
Q. What analytical workflows address batch-to-batch variability in biological activity?
- QC profiling : Include NMR, HPLC, and elemental analysis for each batch .
- Dose-response normalization : Use internal controls (e.g., IC50 values of reference inhibitors) to calibrate assays .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Substitute the furan with thiophene or pyrrole to assess heterocycle effects .
- Side-chain variations : Introduce alkyl/aryl groups at the propanoic acid moiety to modulate hydrophobicity .
- Bioisosteric replacements : Replace pyridazinone with triazolopyridazine to evaluate scaffold flexibility .
Propriétés
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-4-3-8(9-2-1-7-17-9)12-13(10)6-5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIJPSQGZGIBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.